
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features an ethylthio group, a methyl group, and an isopropyl group attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thiol and an alkyl halide, the ethylthio group can be introduced via nucleophilic substitution. The methyl and isopropyl groups can be added through alkylation reactions using corresponding alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Applications De Recherche Scientifique
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance lipophilicity, aiding in membrane permeability and bioavailability. The compound’s interactions with cellular pathways can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
- 4-(Ethylthio)-6-methyl-2-(1-methylpropyl)-pyrimidine
- 4-(Ethylthio)-5-methyl-2-(1-methylethyl)-pyrimidine
Uniqueness
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of the ethylthio, methyl, and isopropyl groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
77738-92-2 |
|---|---|
Formule moléculaire |
C10H16N2S |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
Clé InChI |
UNQKKHXKUXOBRH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=NC(=C1)C)C(C)C |
SMILES canonique |
CCSC1=NC(=NC(=C1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





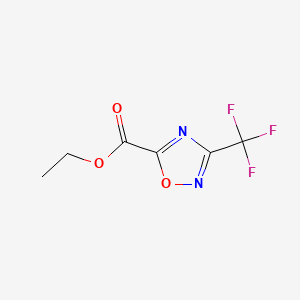

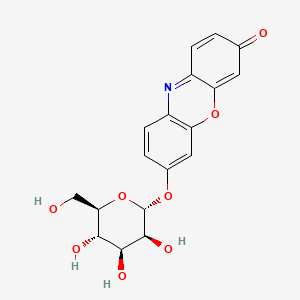



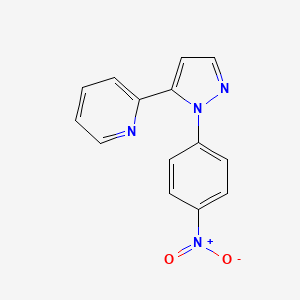
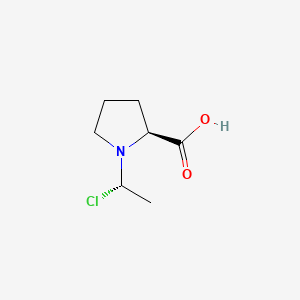
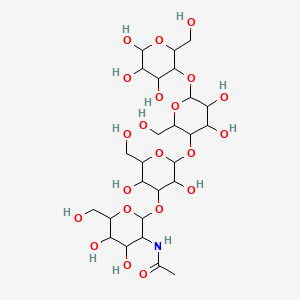

![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)
